3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a nitroethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the condensation of pyrrole derivatives with nitroalkenes. One common method is the reaction of 3-formylpyrrole with nitromethane in the presence of a base such as ammonium acetate. This reaction proceeds through a Michael addition followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines, and bases for deprotonation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine and pyrrole rings can engage in π-π stacking or hydrogen bonding with biological macromolecules. These interactions can disrupt key cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-nitroethenyl)pyridine: Similar structure but lacks the fused pyrrole ring.
2-(3-pyridyl)-1-nitroethylene: Similar nitroethenyl group but different ring system.
4-(2-nitroethenyl)pyridine: Different position of the nitroethenyl group on the pyridine ring.
Uniqueness
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .
Properties
Molecular Formula |
C9H7N3O2 |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-6H,(H,10,11) |
InChI Key |
JWGKSDIHBMBDEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2C=C[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
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